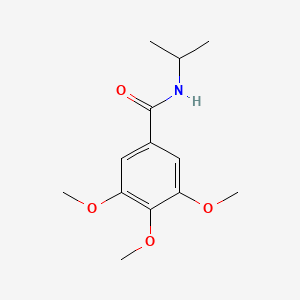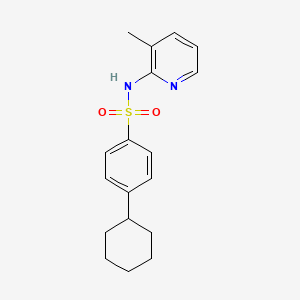
N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-2-thiophen-2-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-2-thiophen-2-ylacetamide is a useful research compound. Its molecular formula is C17H20N2O4S2 and its molecular weight is 380.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-2-(2-thienyl)acetamide is 380.08644947 g/mol and the complexity rating of the compound is 558. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Design and Synthesis in Drug Development
The development of novel compounds with potential anticancer properties involves the design, synthesis, and characterization of molecules with specific structural features. For example, the study by Vinayak et al. (2014) describes the synthesis of novel acetamide derivatives exhibiting cytotoxicity on various cancer cell lines, underscoring the importance of structural modification in enhancing biological activity Vinayak, A., Sudha, M., Lalita, K. S., & Kumar, R. (2014).
Metabolism and Toxicology
Investigations into the metabolism of chloroacetamide herbicides in human and rat liver microsomes reveal the metabolic pathways and potential toxicological implications of acetamide compounds. These studies, such as those conducted by Coleman et al. (2000), contribute to understanding the biotransformation and safety profile of chemicals with acetamide groups Coleman, S., Linderman, R., Hodgson, E., & Rose, R. (2000).
Green Synthesis Approaches
The advancement of green chemistry principles in the synthesis of acetamide derivatives, as explored by Zhang Qun-feng (2008), highlights the shift towards environmentally friendly and sustainable chemical processes. Such research emphasizes the reduction of hazardous substances and the optimization of synthetic routes Zhang Qun-feng (2008).
Pharmacological Potential
Studies on the pharmacological characterization of κ-opioid receptor antagonists, such as the work by Grimwood et al. (2011), illustrate the therapeutic potential of acetamide derivatives in treating depression and addiction disorders. These findings provide a foundation for the development of novel treatments based on the modulation of specific receptors Grimwood, S., Lu, Y., Schmidt, A. W., Vanase-Frawley, M., Sawant-Basak, A., Miller, E., Mclean, S., Freeman, J., Wong, S., McLaughlin, J., & Verhoest, P. (2011).
Antimicrobial and Insecticidal Activities
The synthesis and evaluation of acetamide derivatives for antimicrobial and insecticidal activities further demonstrate the versatility of these compounds in addressing agricultural and healthcare challenges. The research by Bakhite et al. (2014) and others in this field underscores the potential of these compounds to serve as effective agents against a range of pathogens and pests Bakhite, E. A., Abd-Ella, A. A., El-Sayed, M., & Abdel-Raheem, S. A. (2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-23-16-7-6-14(25(21,22)19-8-2-3-9-19)12-15(16)18-17(20)11-13-5-4-10-24-13/h4-7,10,12H,2-3,8-9,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRSMDOEVZEULQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)NC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5516809.png)
![4-{[1-(4-ethylbenzyl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5516813.png)


![N-{(3S*,4R*)-1-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5516837.png)
![4-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE](/img/structure/B5516842.png)

![{4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5516851.png)
![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5516857.png)
![N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-pyridinecarboxamide](/img/structure/B5516861.png)
![8-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5516875.png)
![6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-N-2-pyridinyl-3-pyridazinamine](/img/structure/B5516877.png)
![BENZYL 2-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)ACETATE](/img/structure/B5516879.png)
![N-(2-hydroxycyclohexyl)-N-methyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5516890.png)
